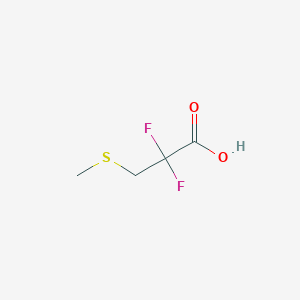
2,2-Difluoro-3-methylsulfanyl-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-methylsulfanyl-propionic acid is a fluorinated organic compound with the molecular formula C4H6F2O2S and a molecular weight of 156.15 g/mol . This compound is characterized by the presence of two fluorine atoms and a methylsulfanyl group attached to a propionic acid backbone. It is known for its unique reactivity and selectivity, making it valuable in various research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-methylsulfanyl-propionic acid typically involves the introduction of fluorine atoms and a methylsulfanyl group to a propionic acid derivative. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) to introduce the fluorine atoms. The methylsulfanyl group can be introduced through nucleophilic substitution reactions using methylthiolate anions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-3-methylsulfanyl-propionic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-methylsulfanyl-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-3-methylsulfanyl-propionic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms and methylsulfanyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoropropionic acid: Similar in structure but lacks the methylsulfanyl group.
3-Methylsulfanyl-propionic acid: Similar in structure but lacks the fluorine atoms.
Uniqueness
2,2-Difluoro-3-methylsulfanyl-propionic acid is unique due to the presence of both fluorine atoms and a methylsulfanyl group, which confer distinct reactivity and selectivity. This combination of functional groups makes it particularly valuable in applications requiring precise chemical modifications .
Propiedades
Fórmula molecular |
C4H6F2O2S |
|---|---|
Peso molecular |
156.15 g/mol |
Nombre IUPAC |
2,2-difluoro-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C4H6F2O2S/c1-9-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8) |
Clave InChI |
JXNSOWQHJSGERG-UHFFFAOYSA-N |
SMILES canónico |
CSCC(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


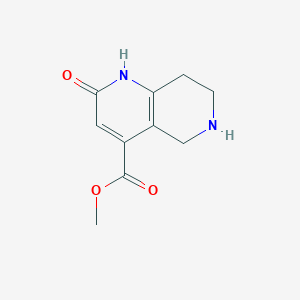
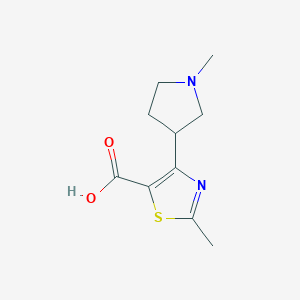
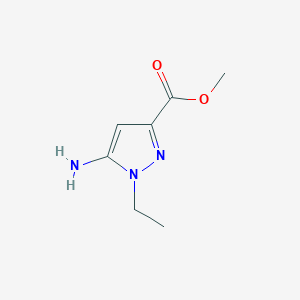
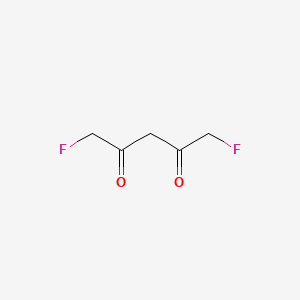
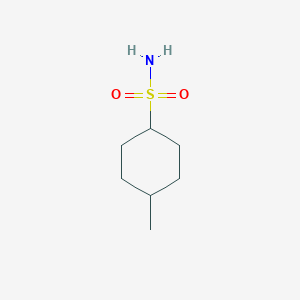
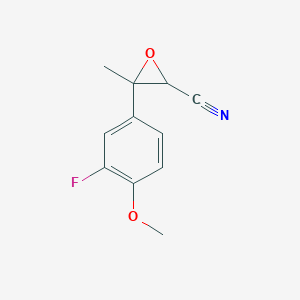

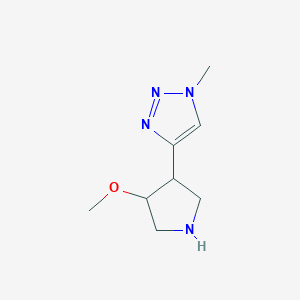

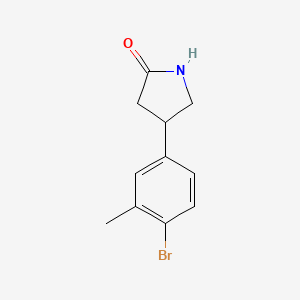
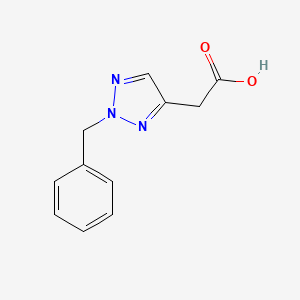
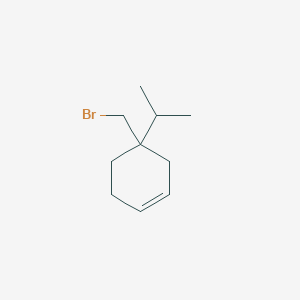
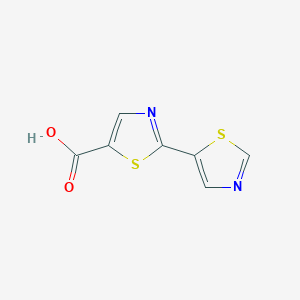
![N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B13172222.png)
